4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid
Overview
Description
4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid is an organic compound with the molecular formula C13H16O5. It is a derivative of benzoic acid, featuring a tert-butoxy group and an oxoethoxy group attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Scientific Research Applications
4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid is utilized in several scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 4-hydroxybenzoic acid with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 4-[2-(tert-butoxy)-2-hydroxyethoxy]benzoic acid.
Substitution: Various substituted benzoic acids depending on the electrophile used.
Mechanism of Action
The mechanism of action of 4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid involves its interaction with various molecular targets. The tert-butoxy group can undergo hydrolysis, releasing tert-butanol and forming reactive intermediates that can interact with enzymes and other proteins. The oxoethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: Lacks the tert-butoxy and oxoethoxy groups, making it less hydrophobic.
4-(Tert-butoxy)benzoic acid: Contains the tert-butoxy group but lacks the oxoethoxy group.
4-(2-Hydroxyethoxy)benzoic acid: Contains the oxoethoxy group but lacks the tert-butoxy group.
Uniqueness
4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid is unique due to the presence of both the tert-butoxy and oxoethoxy groups, which confer distinct chemical and physical properties. These groups enhance the compound’s solubility in organic solvents and its reactivity in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
Properties
IUPAC Name |
4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-13(2,3)18-11(14)8-17-10-6-4-9(5-7-10)12(15)16/h4-7H,8H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHVWVYGCZAYHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40611139 | |
Record name | 4-(2-tert-Butoxy-2-oxoethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40611139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161948-80-7 | |
Record name | 4-(2-tert-Butoxy-2-oxoethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40611139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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